molecular formula C17H13BrF2N2OS B2995428 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851800-64-1

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2995428
CAS No.: 851800-64-1
M. Wt: 411.26
InChI Key: WUGCJDPYXHLSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Bromophenyl)methyl]sulfanyl}-1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound featuring a 4,5-dihydro-1H-imidazole (imidazoline) core that is functionalized at multiple positions. The structure includes a (4-bromophenyl)methylsulfanyl group at the 2-position and a 2,6-difluorobenzoyl moiety attached to the ring nitrogen. With a molecular formula of C17H14BrF2N2OS and a monoisotopic mass of 418.992 g/mol, this compound is of interest in medicinal chemistry and chemical biology for the development of novel bioactive molecules . The imidazole and imidazoline scaffolds are recognized as privileged structures in drug discovery due to their prevalence in a wide range of therapeutic agents . These heterocyclic systems are found in compounds with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral properties . The specific substitution pattern on this compound, particularly the bromophenyl and difluorobenzoyl groups, suggests potential for interaction with various biological targets. The presence of fluorine atoms, a common strategy in medicinal chemistry, can influence the molecule's pharmacokinetic properties, such as its metabolic stability and membrane permeability . This compound is supplied For Research Use Only and is intended solely for use in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF2N2OS/c18-12-6-4-11(5-7-12)10-24-17-21-8-9-22(17)16(23)15-13(19)2-1-3-14(15)20/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGCJDPYXHLSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazole is not well-characterized. it is likely to interact with various molecular targets through its functional groups. The bromine and fluorine atoms may play a role in binding to specific enzymes or receptors, while the imidazole ring could be involved in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of 4,5-dihydro-1H-imidazole derivatives, which are often explored for their biological activity. Key structural analogs include:

Xylometazoline Hydrochloride (C16H24N2·HCl): Features a tert-butyl and dimethylphenyl substituent. Its bulky lipophilic groups contribute to vasoconstrictor activity by enhancing α-adrenergic receptor binding .

Lofexidine (C11H12Cl2N2O): Contains a 2,6-dichlorophenoxyethyl group. The chlorine atoms provide electron-withdrawing effects, enhancing α2-adrenergic agonism and pharmacokinetic properties (e.g., >90% bioavailability, 11-hour half-life) .

2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole : Shares the bromophenyl substituent but lacks the sulfanyl and benzoyl groups, highlighting differences in steric and electronic profiles .

Physicochemical Properties

A comparative analysis of molecular weights and substituent effects is summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity
Target Compound 4-bromophenylmethylsulfanyl, 2,6-difluorobenzoyl ~398 (calculated) Br (lipophilic), F (electron-withdrawing) Not specified
Xylometazoline HCl tert-butyl, 2,6-dimethylphenyl 244.38 tert-butyl (bulk), CH3 (electron-donating) Adrenergic vasoconstriction
Lofexidine 2,6-dichlorophenoxyethyl 275.13 Cl (electron-withdrawing) α2-adrenergic agonist
2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole 4-bromophenyl, diphenyl ~347 (calculated) Br (lipophilic), Ph (aromatic) Not specified
  • Electronic Effects: The 2,6-difluorobenzoyl group may stabilize the molecule via resonance and inductive effects, contrasting with lofexidine’s dichlorophenoxy group, which prioritizes steric bulk .

Pharmacological and Metabolic Considerations

  • Receptor Interactions: The sulfanyl group may influence binding to thiol-containing enzymes or receptors, while the fluorobenzoyl moiety could mimic natural substrates, as seen in lofexidine’s phenoxyethyl motif .
  • Metabolism : Fluorine atoms may reduce oxidative metabolism, extending half-life compared to chlorine-substituted analogs. The sulfanyl group could undergo glucuronidation or oxidation, akin to lofexidine’s hepatic processing .

Research Findings and Implications

  • Hydrogen Bonding : highlights the role of hydrogen bonding in molecular aggregation. The target compound’s fluorine and sulfur atoms may form weaker hydrogen bonds compared to hydroxyl or amine groups, affecting crystal packing or solubility .

Biological Activity

The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be depicted as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14BrF2N3S
  • Molecular Weight : 368.26 g/mol

This compound features a bromophenyl group and a difluorobenzoyl moiety, which contribute to its biological activity through various interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the antibacterial activity was assessed using the disk diffusion method, revealing zones of inhibition comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely documented. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has been effective against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent cytotoxicity .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
  • Reactive Oxygen Species (ROS) Modulation : The compound may modulate oxidative stress within cells, leading to apoptosis in cancer cells while sparing normal cells.
  • Signal Transduction Pathways : It may interfere with key signaling pathways involved in cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A study conducted on Staphylococcus aureus demonstrated that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating robust antibacterial properties.
  • Cancer Cell Apoptosis : In a controlled experiment involving MCF-7 cells treated with varying concentrations of the compound, a dose-dependent increase in apoptotic markers was observed after 24 hours of treatment.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in paw swelling compared to the control group.

Data Table

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
AnticancerMCF-7 (breast cancer)Induced apoptosis
Anti-inflammatoryRat modelReduced edema

Q & A

Q. Basic

  • ¹H NMR : Analyze the aromatic region (δ 6.5–8.5 ppm) for signals corresponding to the 2,6-difluorobenzoyl and 4-bromophenyl groups. The dihydroimidazole protons (C4/C5) typically appear as a multiplet near δ 3.0–4.0 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) of the benzoyl group resonates at δ ~165–170 ppm, while sulfur-containing carbons appear at δ 35–45 ppm .
  • IR : Confirm the presence of C=O (stretch ~1680 cm⁻¹) and C-S (stretch ~650 cm⁻¹) bonds .

What computational methods are suitable for predicting the compound’s hydrogen-bonding patterns in crystallographic studies?

Advanced
The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving hydrogen-bonding ambiguities . Graph set analysis (Etter’s rules) can classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to validate packing patterns . Discrepancies between experimental and predicted topologies may require reevaluating intermolecular interactions using density functional theory (DFT) .

How can researchers address low regioselectivity during the introduction of the sulfanyl group?

Advanced
Regioselectivity challenges often arise from steric hindrance or electronic effects. Employing protecting groups (e.g., Boc for amines) or adjusting reaction temperatures (e.g., lower temperatures for kinetic control) can improve specificity . For example, using a bulky base (e.g., LDA) may direct substitution to less hindered positions .

What strategies are recommended for resolving contradictions in crystallographic data, such as unexpected hydrogen-bonding deviations?

Q. Advanced

  • Validation : Cross-check SHELX-refined coordinates with Hirshfeld surface analysis to identify non-classical interactions (e.g., C–H···π) .
  • Data Collection : Ensure high-resolution (<1.0 Å) data to resolve disorder, and apply twinning correction if necessary .
  • Topological Analysis : Compare observed hydrogen-bonding networks with Etter’s graph sets to identify atypical motifs (e.g., D instead of S ) .

How should researchers troubleshoot low yields in multistep syntheses involving the imidazole core?

Q. Advanced

  • Intermediate Characterization : Use LC-MS to identify unstable intermediates (e.g., Schiff bases) and optimize isolation conditions .
  • Byproduct Analysis : Conduct GC-MS or preparative TLC to detect side products (e.g., over-oxidized sulfur groups) .
  • Catalyst Screening : Test alternatives like ionic liquids or microwave-assisted synthesis to accelerate slow steps .

What experimental and computational approaches are effective for evaluating the compound’s potential biological activity?

Q. Advanced

  • In Vitro Assays : Use COX-1/COX-2 inhibition assays (for anti-inflammatory potential) with IC₅₀ calculations .
  • Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like prostaglandin synthase . Validate with MD simulations to assess stability of ligand-receptor complexes .

How can researchers differentiate between tautomeric forms of the imidazole ring in solution?

Q. Advanced

  • Dynamic NMR : Monitor temperature-dependent chemical shifts (e.g., coalescence of C4/C5 protons) to assess tautomerization rates .
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to track nitrogen environments via ¹H-¹⁵N HMBC .

What precautions are critical when handling bromine- and fluorine-containing intermediates?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr) .
  • Personal Protective Equipment (PPE) : Wear acid-resistant gloves and goggles during reactions involving brominating agents (e.g., PBr₃) .

How can researchers reconcile discrepancies between theoretical and experimental elemental analysis data?

Q. Advanced

  • Purification : Recrystallize the compound from a non-polar solvent (e.g., hexane/EtOAc) to remove impurities .
  • Alternative Techniques : Use combustion analysis for halogens (Br, F) and compare with EDX or XPS data for accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.